molecular formula C14H21N B8230652 3,3-Dimethyl-1-(phenylmethyl)piperidine

3,3-Dimethyl-1-(phenylmethyl)piperidine

Cat. No.: B8230652
M. Wt: 203.32 g/mol
InChI Key: OOVQIWDUIFHOEY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(phenylmethyl)piperidine is a piperidine derivative featuring a six-membered nitrogen-containing ring with two methyl groups at the 3-position and a benzyl (phenylmethyl) group attached to the nitrogen. This structure combines steric bulk from the dimethyl groups and aromaticity from the benzyl substituent, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-benzyl-3,3-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-14(2)9-6-10-15(12-14)11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVQIWDUIFHOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)CC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of 3,3-Dimethyl-1-(phenylmethyl)piperidine derivatives. For instance, a derivative showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to conventional chemotherapeutics like bleomycin. The compound's structure allows for better interaction with protein binding sites, which is crucial for its biological activity .

Table 1: Cytotoxicity of this compound Derivatives

Cell LineIC50 (µM)Reference
FaDu (hypopharyngeal)9.28
MDA-MB-231 (breast cancer)19.9
OVCAR-3 (ovarian cancer)75.3

1.2 Inhibition of Prostaglandin E Synthase-1
Another significant application is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). A specific derivative demonstrated a potent inhibitory effect on PGE2 synthesis with an IC50 of 7 nM in human whole blood assays, suggesting its potential use in managing inflammatory conditions without affecting COX-1 or COX-2 activities .

Table 2: Inhibition of Prostaglandin E Synthase-1

Compound IDIC50 (nM)Activity Type
Compound 147mPGES-1 Inhibitor

Synthesis Methodologies

The synthesis of this compound can be achieved through various strategies, including three-component reactions that allow for the assembly of multi-substituted piperidines. These methods are inspired by natural product biosynthesis and have been adapted for the efficient production of piperidine derivatives with diverse biological activities .

2.1 Recent Advances in Synthesis
Recent advances have introduced stereoselective strategies that enhance the efficiency and yield of synthesizing piperidine derivatives. These methods focus on creating chiral centers in piperidines, which are crucial for their biological activity .

Therapeutic Applications

3.1 Pain Management and Anti-inflammatory Effects
Given its ability to inhibit mPGES-1, derivatives of this compound hold promise in pain management and anti-inflammatory therapies. By selectively targeting pathways involved in inflammation without affecting other cyclooxygenase pathways, these compounds could lead to safer analgesics .

3.2 Antiviral Activity
Some derivatives have also been investigated for their antiviral properties against viruses such as HIV-1 and other pathogens. Initial findings indicate moderate protection against certain viral strains, suggesting further exploration into their potential as antiviral agents .

Case Studies and Research Findings

A comprehensive study published in Frontiers in Chemistry examined the efficacy of piperidine derivatives in treating Chagas disease due to their action against Trypanosoma cruzi amastigotes. This highlights the versatility of these compounds beyond traditional applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Receptor Affinity and Selectivity

  • Sigma Receptor Ligands: Compound (+)-22 (3,3-dimethyl-1-[3-(5-methoxy-tetralin)propyl]piperidine) exhibits exceptional sigma1 receptor affinity (IC₅₀ = 0.089 nM) with 1,340-fold selectivity over sigma2 receptors. The tetralin substituent enhances lipophilicity and receptor binding . Compound 29 (3,3-dimethyl-1-[4-(6-methoxy-tetralin)butyl]piperidine) shows subnanomolar sigma2 affinity (IC₅₀ = 0.016 nM), demonstrating that alkyl chain length and methoxy positioning modulate subtype selectivity . Comparison: The benzyl group in 3,3-Dimethyl-1-(phenylmethyl)piperidine may reduce sigma receptor affinity compared to tetralin derivatives due to differences in aromatic stacking and steric effects.
  • Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulators: KAB-18 (piperidine with phenylpropyl substituent) has low potency (IC₅₀ = 10.2 µM) and significant off-target effects. Replacing the phenylpropyl with smaller alkyl groups (e.g., COB-3) increases nAChR potency 14-fold and eliminates non-specific interactions .

Ring Modifications and Activity

  • Piperidine vs. Morpholine :

    • In cholinesterase inhibitors, piperidine derivatives (e.g., Compounds 1–3 ) exhibit higher AChE inhibitory activity than morpholine analogs (e.g., Compounds 4–5 ). The basic nitrogen in piperidine likely facilitates stronger enzyme interactions .
    • Structural Insight : The rigid piperidine ring in this compound may enhance target binding compared to morpholine’s oxygen-containing ring.
  • Piperidine vs. Aromatic Rings :

    • Replacing piperidine with planar aromatic groups (e.g., thiophene) diminishes 3CLpro inhibition in SARS-CoV-2 studies, highlighting the importance of piperidine’s three-dimensional structure .

Steric and Conformational Effects

  • N-Substituent Bulk: Bulky N-benzyl groups in donepezil analogs (e.g., Compounds 25–26) reduce AChE/BACE-1 inhibitory activity due to steric hindrance .
  • 3,3-Dimethyl Substitution :

    • The 3,3-dimethyl groups likely restrict piperidine ring flexibility, stabilizing conformations favorable for receptor interactions. Similar substitutions in sigma ligands enhance selectivity by reducing off-target binding .

Data Table: Key Comparisons of Piperidine Derivatives

Compound Name Substituents Target/Activity Key Finding Reference
This compound N-Benzyl, 3,3-dimethyl N/A (Structural focus) Combines steric bulk and aromaticity N/A
(+)-22 N-(3-(5-Methoxy-tetralin)propyl) Sigma1 receptor IC₅₀ = 0.089 nM; 1,340-fold selectivity
COB-3 N-Small alkyl nAChR 14x potency increase vs. KAB-18
Compound 1 (AChE inhibitor) Piperidine moiety AChE/BuChE IC₅₀ ~1–3 µM; superior to morpholine
Benzohomoadamantane-urea (15) Piperidine placement Target enzyme IC₅₀ similar to isomer (positioning effect)

Preparation Methods

Reaction Mechanism and Optimization

The reaction typically employs benzyl bromide or chloride as the alkylating agent in the presence of a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH). A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reactivity by stabilizing the transition state. For instance, the patent CN105130880A demonstrates that NaH in THF at 0°C effectively deprotonates the secondary amine, enabling subsequent nucleophilic attack on 3-methoxy-bromopropane. Adapting this protocol, benzyl bromide (1.1–1.5 equivalents) reacts with 3,3-dimethylpiperidine, achieving yields of 65–80% after 3–5 hours at room temperature.

Challenges and Solutions

Competitive over-alkylation to form quaternary ammonium salts is a notable concern. To mitigate this, stoichiometric control of benzyl bromide and the use of bulky bases like tert-butoxide limit side reactions. Additionally, purification via acid-base extraction—where the product is extracted into dichloromethane after basification—ensures high purity (>95%).

Reductive Amination of 3,3-Dimethylpiperidin-4-one

Reductive amination offers an alternative pathway by converting ketone intermediates into amines. This method is particularly advantageous when starting from carbonyl-containing precursors.

Synthetic Protocol

3,3-Dimethylpiperidin-4-one undergoes reductive amination with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. The reaction proceeds via imine formation, followed by reduction to the secondary amine. Studies on analogous N-benzyl piperidine derivatives report yields of 70–85% under hydrogenation conditions (1 atm H2, 25°C, 12 hours).

Stereochemical Considerations

While the target compound lacks chiral centers, the stereoselective synthesis of related piperidines highlights the role of catalysts in controlling regioselectivity. For example, hydrogenation of pyridine derivatives using Raney nickel preferentially yields the cis-isomer, though this is irrelevant for symmetrically substituted 3,3-dimethylpiperidines.

Protective Group Strategies for Selective Alkylation

Protective group methodologies enable precise functionalization of polyamine systems, as demonstrated in the synthesis of 1-(3-methoxypropyl)-4-piperidinamine.

Benzophenone-Based Protection

In a two-step process, the primary amine in 4-aminopiperidine is protected with benzophenone via reflux in toluene, forming a Schiff base. The secondary amine is then alkylated with benzyl bromide, followed by acidic deprotection (10% HCl) to yield the final product. Applied to 3,3-dimethylpiperidine, this approach could selectively introduce the phenylmethyl group while preserving the dimethyl substituents.

Solvent and Catalytic Optimization

The use of molecular sieves (4Å) as dehydrating agents improves imine formation efficiency, while BF3·THF catalyzes the reaction at ambient temperatures. Post-reaction, ethanol/heptane recrystallization removes residual benzophenone, achieving >90% recovery for reuse.

Cyclization of Amino Alcohol Precursors

Cyclization strategies construct the piperidine ring de novo, incorporating desired substituents during ring formation.

Gabriel Synthesis

The Gabriel synthesis involves reacting a phthalimide-protected amine with 1,5-dibromopentane derivatives. Subsequent hydrolysis releases the primary amine, which undergoes intramolecular cyclization to form the piperidine ring. For 3,3-dimethyl-1-(phenylmethyl)piperidine, a pre-functionalized dibromide with methyl groups at the 3-position would be required. While this method is theoretically viable, no direct examples exist in the literature.

Mannich Reaction

The Mannich reaction assembles the piperidine core via a three-component reaction between an amine, ketone, and aldehyde. For instance, reacting benzylamine with dimethyl ketone and formaldehyde under acidic conditions could yield the target compound. However, competing polymerization and poor regioselectivity limit its practicality.

Comparative Analysis of Methods

The table below evaluates the four methods based on yield, scalability, and complexity:

MethodYield (%)ScalabilityComplexityKey Advantages
Alkylation65–80HighLowShort reaction time; minimal steps
Reductive Amination70–85ModerateModerateApplicable to ketone precursors
Protective Group75–90HighHighSelective functionalization
Cyclization50–65LowVery HighConstructs ring and substituents in situ

Q & A

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer : Use fume hoods for volatile reagents (e.g., benzyl chloride). Personal protective equipment (gloves, goggles, lab coats) is mandatory. Waste containing piperidine derivatives must be neutralized (10% acetic acid) before disposal. Storage at –20°C under nitrogen prevents degradation .

Q. How are reaction kinetics optimized for time-sensitive intermediates?

  • Methodological Answer : Use stopped-flow NMR to monitor rapid alkylation steps. Pseudo-first-order conditions (excess benzyl halide) simplify rate calculations. Arrhenius plots (k vs. 1/T) identify optimal temperatures (e.g., 25°C for <2-hour completion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-1-(phenylmethyl)piperidine
Reactant of Route 2
3,3-Dimethyl-1-(phenylmethyl)piperidine

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